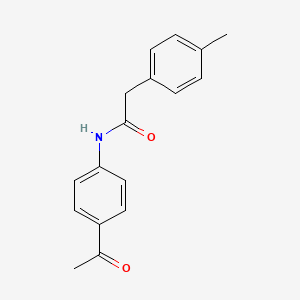

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide

Descripción

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom and a 4-methylphenyl group on the methylene carbon of the acetamide backbone. This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like N-(4-acetylphenyl)-2-chloroacetamide, which reacts with thiols or other nucleophiles to form derivatives with diverse substituents . Key spectral characteristics include IR bands for NH (3446 cm⁻¹) and C=O (1670–1702 cm⁻¹), as well as distinct ¹H NMR signals for the acetyl (δ2.57 ppm) and methylene protons (δ4.51 ppm) .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-3-5-14(6-4-12)11-17(20)18-16-9-7-15(8-10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCDVBPABATNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 4-methylphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to form the desired amide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for understanding biological processes involving amides.

Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and methyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide, highlighting differences in substituents, synthesis yields, spectral data, and bioactivities:

Key Observations:

Structural Variations and Reactivity: Electron-withdrawing groups (e.g., acetyl, nitro) on the phenyl ring enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, compound 14 incorporates a 4-bromophenylquinoline-oxadiazole-thio group, synthesized in high yield (86%) via thiol displacement . Bulky substituents (e.g., benzothiazole, isoquinoline) may reduce reaction yields due to steric hindrance, as seen in tetrazole derivatives (34% yield) .

Spectral Correlations :

- The acetyl group (COCH₃) consistently appears at δ2.57 ppm in ¹H NMR, while the methylene (CH₂) protons resonate at δ4.51 ppm across derivatives .

- IR spectra uniformly show NH (3337–3446 cm⁻¹) and C=O (1670–1702 cm⁻¹) stretches, confirming the acetamide backbone .

Bioactivity Trends: Antimicrobial Activity: Benzothiazole derivatives exhibit broad-spectrum activity, likely due to sulfanyl groups disrupting microbial membranes . Antiproliferative Effects: Thio-linked isoquinoline derivatives (e.g., 6b) show potency against cancer cells, attributed to nitro and cyano groups enhancing DNA intercalation . Enzyme Inhibition: Tetrazole-containing analogs (e.g., 17) may act as zinc-binding inhibitors, disrupting metalloenzyme function .

Comparative Limitations :

- The 4-methylphenyl group in the target compound may offer balanced lipophilicity for membrane penetration, whereas bulkier groups (e.g., benzylidenethiazolidinedione in 24a ) could limit bioavailability despite high antileishmanial activity .

Actividad Biológica

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide features a molecular formula of CHNO and a molecular weight of approximately 253.31 g/mol. Its structure includes an acetyl group attached to a phenyl ring and a secondary phenylacetamide moiety, which contributes to its biological activity.

The biological activity of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide is primarily attributed to its interactions with specific biomolecular targets. The compound's acetamide group is believed to facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity. However, detailed mechanistic studies are required to elucidate the specific pathways involved.

Biological Activities

Research indicates that N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide exhibits several notable biological activities:

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Evaluation : A study conducted on various phenylacetamides, including N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide, demonstrated significant antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

- Cytotoxicity Testing : In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

- Mechanistic Studies : Ongoing research aims to clarify the binding interactions between N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide and specific enzymes involved in metabolic pathways. These studies are crucial for understanding how the compound exerts its biological effects at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.